molecular formula C17H27N3O3 B2412310 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 556023-11-1

3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2412310
CAS No.: 556023-11-1
M. Wt: 321.421
InChI Key: JTEKZMBTRWYGKA-UHFFFAOYSA-N
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Description

3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound with a unique spirocyclic structure

Mechanism of Action

Target of Action

The primary target of 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .

Mode of Action

This compound acts as a selective agonist at the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, activating the receptor and initiating a series of intracellular events .

Biochemical Pathways

The activation of the DOR by the compound triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Result of Action

The activation of the DOR by this compound results in analgesic effects, making it potentially useful in the management of pain. Additionally, due to the role of DOR in mood regulation, the compound may also have potential applications in the treatment of mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the azepane and diazaspiro moieties. Common reagents used in these reactions include alkyl halides, amines, and carbonyl compounds. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione: shares structural similarities with other spirocyclic compounds and diazaspiro derivatives.

Uniqueness

  • The unique spirocyclic structure and the presence of both azepane and diazaspiro moieties distinguish this compound from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-6-8-17(9-7-13)15(22)20(16(23)18-17)12-14(21)19-10-4-2-3-5-11-19/h13H,2-12H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEKZMBTRWYGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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